molecular formula C24H19O4P B099777 4-Biphenylol diphenyl phosphate CAS No. 17269-99-7

4-Biphenylol diphenyl phosphate

Cat. No. B099777
CAS RN: 17269-99-7
M. Wt: 402.4 g/mol
InChI Key: YHTCUUPQEPBRRC-UHFFFAOYSA-N
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Description

4-Biphenylol diphenyl phosphate is a chemical compound with the molecular formula C24H19O4P . It has an average mass of 402.379 Da and a monoisotopic mass of 402.102081 Da .


Molecular Structure Analysis

The molecular structure of 4-Biphenylol diphenyl phosphate consists of 24 carbon atoms, 19 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .


Physical And Chemical Properties Analysis

4-Biphenylol diphenyl phosphate has a density of 1.2±0.1 g/cm3. It has a boiling point of 488.9±24.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 72.6±3.0 kJ/mol. Its flash point is 262.6±43.2 °C .

Scientific Research Applications

Additives in Synthetic Oils

Lastly, it is used as an additive in synthetic oils to enhance their performance characteristics, such as oxidative stability and viscosity, which are critical for the proper functioning of engines and turbines.

Each of these applications leverages the unique properties of 4-Biphenylol diphenyl phosphate, such as its thermal stability, flame resistance, and chemical inertness, to meet specific industrial or research needs. The compound’s versatility makes it a valuable asset across various fields of scientific research and industrial applications .

Future Directions

The future research on 4-Biphenylol diphenyl phosphate and other OPFRs should focus on understanding their environmental impact, as they are currently produced in large quantities . The research should also expand to include OPFRs with different structures .

properties

IUPAC Name

diphenyl (4-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19O4P/c25-29(26-22-12-6-2-7-13-22,27-23-14-8-3-9-15-23)28-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCUUPQEPBRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylol diphenyl phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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